molecular formula C33H54F3N9O8 B1193837 Tfllr-NH2(tfa)

Tfllr-NH2(tfa)

Cat. No. B1193837
M. Wt: 761.84
InChI Key: QVNWOGSDGQDGHP-MKVNCOEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TFLLR-NH2 TFA is a synthetic peptide agonist of proteinase-activated receptor 1 (PAR1) that induces calcium mobilization in dorsal root ganglion neurons. In vivo, TFLLR-NH2 stimulates plasma extravasation in the bladder, esophagus, stomach, intestine, and pancreas in wild-type, but not PAR1-/-, mice. It also reduces carrageenan-induced hyperalgesia in rats.

Scientific Research Applications

Organic Synthesis

Trifluoroacetic acid (TFA) is extensively utilized in organic synthesis, serving as a solvent, catalyst, and reagent. Its applications span various chemical transformations such as rearrangements, functional group deprotections, oxidations, reductions, condensations, hydroarylations, and trifluoromethylations. This multifaceted utility underscores TFA's importance in the realm of organic chemistry, offering deep insights into its diverse uses (López & Salazar, 2013).

Chromatography

In reversed-phase liquid chromatography (RPLC), TFA demonstrates efficacy as an ion-pair reagent, influencing both retention and selectivity in the separation of small ionizable solutes. Its role extends beyond a mere mobile phase pH stabilizer, delving into the intricate control of retention times and selectivity, a testament to its versatility in analytical chemistry (Cai & Li, 1999).

Environmental Studies

TFA has been identified in ocean waters from remote locations, raising questions about its natural occurrence and distribution. Environmental analytical studies focusing on TFA highlight its ubiquity and persistence in various ecosystems, emphasizing the importance of understanding its environmental fate and behavior (Frank et al., 2002).

Proteomics and Mass Spectrometry

In the field of proteomics, TFA is recognized for its role in enhancing liquid chromatography-mass spectrometry (LC-MS) of peptides and proteins. Although TFA can suppress signals in electrospray ionization-mass spectrometry (ESI-MS), supercharging agents have been shown to mitigate this effect, thereby improving the sensitivity and accuracy of protein analysis (Nshanian et al., 2017).

TFA Removal Techniques

In the context of hydrophilic interaction liquid chromatography (HILIC) of intact proteins, TFA's ionization suppression effects pose challenges. However, innovative techniques involving microfluidic ion strippers and membrane-based devices have been developed for the selective post-column removal of TFA anions, showcasing advancements in analytical methodology aimed at overcoming TFA's analytical limitations (Wouters et al., 2021).

properties

Product Name

Tfllr-NH2(tfa)

Molecular Formula

C33H54F3N9O8

Molecular Weight

761.84

IUPAC Name

(S)-2-((S)-2-((2S,3R)-2-amino-3-hydroxybutanamido)-3-phenylpropanamido)-N-((S)-1-(((S)-1-amino-5-guanidino-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)-4-methylpentanamide, 2,2,2-trifluoroacetate salt

InChI

InChI=1S/C31H53N9O6.C2HF3O2/c1-17(2)14-22(27(43)37-21(26(33)42)12-9-13-36-31(34)35)38-28(44)23(15-18(3)4)39-29(45)24(16-20-10-7-6-8-11-20)40-30(46)25(32)19(5)41;3-2(4,5)1(6)7/h6-8,10-11,17-19,21-25,41H,9,12-16,32H2,1-5H3,(H2,33,42)(H,37,43)(H,38,44)(H,39,45)(H,40,46)(H4,34,35,36);(H,6,7)/t19-,21+,22+,23+,24+,25+;/m1./s1

InChI Key

QVNWOGSDGQDGHP-MKVNCOEFSA-N

SMILES

NC(NCCC[C@@H](C(N)=O)NC([C@@H](NC([C@H](CC(C)C)NC([C@@H](NC([C@@H](N)[C@H](O)C)=O)CC1=CC=CC=C1)=O)=O)CC(C)C)=O)=N.OC(C(F)(F)F)=O

Appearance

A crystalline solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

TFLLR-NH2 TFA, TFLLR-NH2 trifluoroacetate salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.